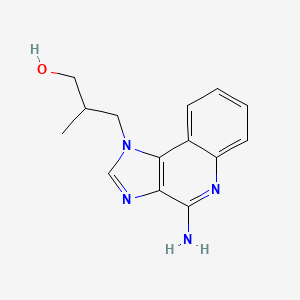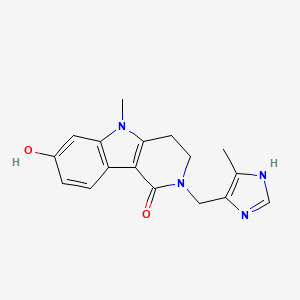
4'-Hidroxiatomoxetina Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Atomoxetine Glucuronide is a glucuronide conjugate of Atomoxetine, a selective norepinephrine reuptake inhibitor. This compound is a metabolite formed from Atomoxetine through the process of glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine . It is primarily used in the study of drug metabolism and pharmacokinetics.
Aplicaciones Científicas De Investigación
4’-Hydroxy Atomoxetine Glucuronide is extensively used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as a model compound to study the glucuronidation process and the role of UGT enzymes. Additionally, it is used in the development of analytical methods for the quantification of drug metabolites in biological samples .
In medicine, it helps in understanding the metabolic pathways of Atomoxetine, which is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This knowledge aids in optimizing dosing regimens and minimizing side effects .
Mecanismo De Acción
Target of Action
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of Atomoxetine, and by extension its metabolite 4’-Hydroxy Atomoxetine Glucuronide, is the norepinephrine transporter (NET) . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and memory .
Mode of Action
4’-Hydroxy Atomoxetine Glucuronide, being equipotent to Atomoxetine, acts as an inhibitor of the norepinephrine transporter . By inhibiting this transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . This results in improved symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
The formation of 4’-Hydroxy Atomoxetine Glucuronide involves two main biochemical pathways . First, Atomoxetine undergoes aromatic ring-hydroxylation, mediated by the enzyme cytochrome P450 (CYP) 2D6, to form 4-hydroxy Atomoxetine . This metabolite is then rapidly glucuronidated to form 4’-Hydroxy Atomoxetine Glucuronide . This process results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
The pharmacokinetics of Atomoxetine, and by extension its metabolite 4’-Hydroxy Atomoxetine Glucuronide, are influenced by the activity of CYP2D6 . After oral administration, Atomoxetine reaches maximum plasma concentration within about 1–2 hours . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The systemic plasma clearance of Atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolizers, respectively . Correspondingly, the average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by 4’-Hydroxy Atomoxetine Glucuronide leads to an increase in norepinephrine concentration in the synaptic cleft . This enhances noradrenergic transmission, improving symptoms associated with ADHD .
Action Environment
The action of 4’-Hydroxy Atomoxetine Glucuronide, like Atomoxetine, can be influenced by environmental factors. For instance, the activity of CYP2D6, which is involved in the metabolism of Atomoxetine to 4’-Hydroxy Atomoxetine, can be affected by factors such as genetic polymorphisms, age, and the presence of other drugs . These factors can influence the efficacy and stability of 4’-Hydroxy Atomoxetine Glucuronide.
Análisis Bioquímico
Biochemical Properties
4’-Hydroxy Atomoxetine Glucuronide interacts with various enzymes and proteins. The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .
Cellular Effects
4’-Hydroxy Atomoxetine Glucuronide, being a metabolite of Atomoxetine, may influence cell function indirectly. Atomoxetine has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum . This suggests that 4’-Hydroxy Atomoxetine Glucuronide might also have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of 4’-Hydroxy Atomoxetine Glucuronide is closely related to its parent compound, Atomoxetine. Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter . As a metabolite, 4’-Hydroxy Atomoxetine Glucuronide might exert its effects at the molecular level through similar pathways.
Dosage Effects in Animal Models
The dosage effects of 4’-Hydroxy Atomoxetine Glucuronide in animal models are not well-studied. Atomoxetine, the parent compound, has been studied extensively. The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 .
Metabolic Pathways
4’-Hydroxy Atomoxetine Glucuronide is involved in the metabolic pathway of Atomoxetine. Atomoxetine undergoes aromatic ring-hydroxylation, resulting in the formation of 4’-Hydroxy Atomoxetine, which is subsequently glucuronidated to form 4’-Hydroxy Atomoxetine Glucuronide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Atomoxetine Glucuronide involves the glucuronidation of 4-hydroxy Atomoxetine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer solution at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of 4’-Hydroxy Atomoxetine Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxy Atomoxetine Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to 4-hydroxy Atomoxetine under acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Conjugation: UDPGA and UGT in an aqueous buffer at pH 7.4 and 37°C
Major Products:
Hydrolysis: 4-hydroxy Atomoxetine.
Conjugation: 4’-Hydroxy Atomoxetine Glucuronide
Comparación Con Compuestos Similares
4-Hydroxy Atomoxetine: The immediate precursor in the metabolic pathway.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine.
Atomoxetine: The parent compound
Uniqueness: 4’-Hydroxy Atomoxetine Glucuronide is unique due to its role as a glucuronide conjugate, which makes it a valuable tool in studying phase II drug metabolism. Unlike its parent compound and other metabolites, it is specifically used to understand the glucuronidation process and the activity of UGT enzymes .
Propiedades
Número CAS |
540729-08-6 |
|---|---|
Fórmula molecular |
C23H29NO8 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1 |
Clave InChI |
DJWNPJFKTPNTAE-AJYYVVFWSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
SMILES isomérico |
CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Apariencia |
White to Off-White Solid |
melting_point |
156-163˚C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid; 4-Hydroxyatomoxetine-O-glucuronide; 4'-Hydroxy atomoxetine b-D-glucuronide; 3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl; 4’-Hydroxy Atomoxetine -D-Glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















